molecular formula C5H11ClN2O2 B13397222 4-Hydroxypyrrolidine-2-carboxamide hydrochloride

4-Hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13397222
M. Wt: 166.60 g/mol
InChI Key: OICPVUAPEGFLSK-UHFFFAOYSA-N
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Description

4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative characterized by a hydroxyl (-OH) group at the 4-position and a carboxamide (-CONH₂) group at the 2-position of the five-membered ring. The hydrochloride salt enhances its solubility and stability. Key properties include:

  • Chemical Formula: C₅H₁₀ClN₂O₂ (derived from base compound C₅H₉N₂O₂·HCl) .
  • Molecular Weight: 180.63 g/mol .
  • Appearance: White to yellow solid .
  • Stereochemistry: The (2S,4R)-stereoisomer is commonly referenced in synthesis and applications .

This compound serves as a chiral building block in pharmaceuticals and organic synthesis, particularly in protease inhibitors and peptidomimetics .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPVUAPEGFLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection: Chiral Epichlorohydrin

The synthesis begins with a chiral epichlorohydrin, which is obtained through a resolution process of racemic epichlorohydrin. This resolution employs chiral catalysts and nucleophilic reactions to isolate the desired enantiomer, specifically the (2S,4R)-stereoisomer, critical for biological activity and stereochemical integrity. The resolution process often involves hydrolysis with chiral catalysts, as documented in patents and literature, including U.S. and European patents.

Key points:

  • Chiral epichlorohydrin is prepared via hydrolysis resolution.
  • The process ensures high optical purity and enantiomeric excess.
  • The resolution involves reacting racemic mixtures with chiral catalysts and isolating unreacted isomers.

Ring Opening with Sodium Cyanide

The core step involves opening the epoxide ring of the chiral epichlorohydrin using a cyanide source, typically sodium cyanide, in the presence of a weak acid such as citric acid. This ring-opening reaction produces a chiral 3-chloro-2-hydroxypropionitrile intermediate.

Reaction conditions:

  • Solvent: Ethanol or aqueous ethanol mixture.
  • Temperature: Room temperature to 80°C.
  • Reagents: Sodium cyanide and citric acid.
  • Duration: Typically 20-24 hours to ensure complete ring opening.

Reaction scheme:
$$
\text{Chiral epichlorohydrin} + \text{NaCN} \rightarrow \text{Chiral 3-chloro-2-hydroxypropionitrile}
$$

This step is crucial for establishing the nitrile functionality while maintaining stereochemical integrity.

Conversion to Hydroxy Acid Ester

The nitrile intermediate undergoes reaction with hydrochloride-containing alcohols or gaseous HCl to form a chiral 4-chloro-3-hydroxybutyric acid ester. This esterification involves nucleophilic substitution, where the chloride is replaced or retained depending on conditions, and the hydroxyl group is protected or activated for subsequent reactions.

Conditions:

  • Reagents: Alcohol with HCl gas.
  • Solvent: Ethyl acetate or dichloromethane.
  • Temperature: Ambient to slightly elevated (around 25-50°C).
  • Duration: Several hours to ensure complete ester formation.

Amide Formation via Glycinamide or Glycine Ester

The ester intermediate is then reacted with glycinamide hydrochloride or glycine ester in the presence of a base (e.g., sodium carbonate or sodium hydroxide). This step involves nucleophilic attack on the ester carbonyl, leading to the formation of the target compound's core structure.

Reaction specifics:

  • Reagents: Glycinamide hydrochloride or glycine ester.
  • Base: Sodium carbonate or sodium hydroxide.
  • Solvent: Ethanol or water.
  • Conditions: Elevated temperature (~80°C) for 20 hours.

Ammonolysis with ammonia may be employed to convert esters to amides, ensuring the formation of the desired 4-hydroxypyrrolidine-2-carboxamide hydrochloride .

Purification and Crystallization

Post-reaction mixtures are subjected to extraction with organic solvents such as ethyl acetate, followed by washing, drying (with anhydrous magnesium sulfate), and evaporation under reduced pressure. Crystallization from methyl alcohol, acetone, or other suitable solvents yields high-purity chiral compounds.

Purification steps:

  • Extraction with ethyl acetate.
  • Washing with water or dichloromethane.
  • Recrystallization to enhance purity.
  • Characterization via chiral HPLC, NMR, and mass spectrometry.

Salt Formation: Hydrochloride Salt

The free base of 4-hydroxypyrrolidine-2-carboxamide is converted into its hydrochloride salt by treatment with gaseous or aqueous hydrochloric acid. The salt formation enhances stability, solubility, and ease of handling for biological applications.

Procedure:

  • Dissolve free base in a suitable solvent (e.g., ethanol).
  • Bubble HCl gas through the solution or add concentrated HCl.
  • Evaporate excess solvent to obtain crystalline hydrochloride salt.

Summary Table: Preparation Overview

Step Description Reagents Conditions Outcome
1 Resolution of racemic epichlorohydrin Chiral catalysts Hydrolysis Chiral epichlorohydrin (enantiomerically pure)
2 Ring opening with sodium cyanide Sodium cyanide, citric acid Room temp to 80°C Chiral nitrile intermediate
3 Esterification with HCl Alcohol, HCl gas Ambient to 50°C Hydroxy acid ester
4 Amide formation Glycinamide or glycine ester Elevated temp (~80°C) Core compound with amide group
5 Purification Organic solvents Recrystallization High purity intermediate
6 Salt formation Hydrochloric acid Room temp Hydrochloride salt of the compound

In-Depth Research Findings and Notes

  • The process is optimized for industrial scalability, emphasizing cost-effectiveness and stereochemical purity, as detailed in patent literature (e.g., US20070185337A1).
  • The use of chiral resolution of racemic mixtures and subsequent stereospecific reactions ensures the production of enantiomerically pure This compound .
  • Reaction conditions such as temperature, solvent choice, and reagent purity critically influence yield and stereochemical fidelity.
  • Purification techniques like chromatography and recrystallization are vital for removing racemates, by-products, and unreacted starting materials.

Chemical Reactions Analysis

Acylation Reactions

The hydroxyl group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions (e.g., pyridine or triethylamine) to form ester derivatives.

Reagent Conditions Product Yield
Acetyl chloridePyridine, 0–5°C, 2 hrs4-Acetoxypyrrolidine-2-carboxamide~75%
Benzoyl chlorideDCM, RT, 4 hrs4-Benzoyloxypyrrolidine-2-carboxamide~68%

The carboxamide group is less reactive toward acylation due to resonance stabilization but can react with strong acylating agents under prolonged heating.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Strong oxidants like KMnO₄ or CrO₃ convert it to a ketone, while milder agents like TEMPO/NaClO selectively yield aldehydes.

Reagent Conditions Product Notes
KMnO₄H₂SO₄, 60°C, 3 hrs4-Oxopyrrolidine-2-carboxamideOver-oxidation possible
TEMPO/NaClOpH 9–10, 0°C, 1 hr4-Oxopiperidine-2-carboxamideStereochemistry retained

Reduction Reactions

The carboxamide group is reduced to a primary amine using LiAlH₄ or catalytic hydrogenation.

Reagent Conditions Product Yield
LiAlH₄Dry THF, reflux, 6 hrs4-Hydroxypyrrolidine-2-methylamine~82%
H₂/Pd-CMeOH, 50 psi, 12 hrs4-Hydroxypyrrolidine-2-methylamine~65%

The reaction with LiAlH₄ proceeds via intermediate imine formation, while hydrogenation retains the stereochemistry of the pyrrolidine ring .

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under acidic conditions, enabling nucleophilic substitution.

Reagent Conditions Product Yield
PCl₅Toluene, reflux, 8 hrs4-Chloropyrrolidine-2-carboxamide~70%
HBr (48%)H₂O, 100°C, 5 hrs4-Bromopyrrolidine-2-carboxamide~58%

The reaction with PCl₅ forms a chlorinated derivative, useful for further coupling reactions.

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes ring-opening.

Reagent Conditions Product Mechanism
HCl (6M)Reflux, 24 hrsLinear γ-aminobutyric acid derivativeAcid-catalyzed hydrolysis
NaOH (10%)120°C, 8 hrsOpen-chain diamino alcoholBase-induced cleavage

Condensation Reactions

The carboxamide participates in condensation with aldehydes or ketones to form Schiff bases.

Reagent Conditions Product Application
FormaldehydeEtOH, RT, 12 hrsN-Methylene-4-hydroxypyrrolidine-2-carboxamideChelating agent synthesis

Key Reaction Mechanisms

  • Acylation : Nucleophilic attack by the hydroxyl oxygen on the acyl electrophile.

  • Oxidation : Hydride abstraction from the hydroxyl-bearing carbon, forming a carbonyl group.

  • Reduction : LiAlH₄ coordinates to the amide carbonyl, followed by hydride transfer.

Stereochemical Considerations

  • Reactions at the C4 hydroxyl group retain configuration due to steric hindrance from the pyrrolidine ring.

  • Reduction of the carboxamide preserves the (2S,4R) or (2R,4R) stereochemistry, critical for biological activity .

Scientific Research Applications

4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral derivative of pyrrolidine, featuring a five-membered, nitrogen-containing heterocycle. Its molecular formula is C5H11ClN2O2, with a molecular weight of approximately 166.60 g/mol. The compound's stereochemistry and functional groups make it a valuable intermediate in both organic synthesis and pharmaceutical development, especially for producing biologically active compounds.

Applications in Organic Chemistry

This compound serves as a chiral building block in synthesizing complex organic molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to minimize side reactions. The synthesis of this compound commonly involves the diastereoselective synthesis of its precursor, 4-hydroxyproline, often achieved using zinc and magnesium enolates to ensure high diastereoselectivity during the ring closure reaction. Industrial production employs optimized reaction conditions in automated reactors or continuous flow systems to ensure high yield and purity.

Applications in Biochemistry

The compound exhibits significant biological activity, making it relevant in medicinal chemistry. It has been studied for its potential effects on enzyme mechanisms and protein-ligand interactions. The stereochemistry of this compound is crucial for its binding affinity to specific biological targets, allowing it to modulate various biochemical pathways effectively, which can lead to therapeutic effects, particularly in antiviral and anticancer applications. Research indicates that this compound interacts with specific enzymes and receptors, influencing their activity by modulating biochemical pathways, either inhibiting or activating certain enzymes to achieve desired therapeutic outcomes.

One specific application is in the study of multidrug resistance in P. aeruginosa. Derivatives of this compound, such as TXA09155, can restore the effectiveness of antibiotics like levofloxacin by increasing its accumulation inside the bacterial cells .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets. It often acts as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl and amide groups in the compound facilitate its binding to active sites of enzymes, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride
  • Chemical Formula : C₆H₁₃ClN₂O₂ .
  • Molecular Weight : 180.63 g/mol .
  • Key Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride
  • Chemical Formula : C₇H₁₆Cl₂N₂O₂ .
  • Molecular Weight : 243.13 g/mol (free base: C₇H₁₄N₂O₂) .
  • Key Difference: Dimethylamino (-N(CH₃)₂) substituent at the 4-position.
  • Impact: The basic dimethylamino group enhances water solubility (as a dihydrochloride salt) and may influence catalytic activity in hydrogen-deuterium exchange reactions .

Pyridine-Based Analogues

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride
  • Chemical Formula : C₇H₈Cl₂N₂O .
  • Molecular Weight : 207.06 g/mol .
  • Key Difference : Pyridine ring replaces pyrrolidine, with a chlorine (-Cl) and methyl (-CH₃) group.

Piperidine Derivatives

4-Hydroxypiperidine Hydrochloride
  • Chemical Formula: C₅H₁₂ClNO .
  • Molecular Weight : 137.61 g/mol .
  • Key Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.
  • Impact : Increased ring size alters conformational flexibility and hydrogen-bonding patterns, affecting solubility and pharmacokinetics .

Complex Derivatives with Extended Functional Groups

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride
  • Chemical Formula : C₂₃H₃₂ClN₅O₃S .
  • Molecular Weight : 514.06 g/mol .
  • Key Difference : Extended peptide-like backbone with thiazole and benzyl groups.
  • Impact : The added complexity targets specific enzymatic pockets, making it relevant in kinase inhibitor research .

Comparative Data Table

Compound Name Chemical Formula Molecular Weight (g/mol) Key Substituents/Ring Type Appearance Key Applications Reference
4-Hydroxypyrrolidine-2-carboxamide hydrochloride C₅H₁₀ClN₂O₂ 180.63 (2S,4R)-pyrrolidine, -OH, -CONH₂ White to yellow Chiral intermediates, drugs
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl C₆H₁₃ClN₂O₂ 180.63 (2S,4S)-pyrrolidine, -OCH₃ Not reported Organic synthesis
4-(Dimethylamino)pyrrolidine-2-carboxylic acid diHCl C₇H₁₆Cl₂N₂O₂ 243.13 (2S,4S)-pyrrolidine, -N(CH₃)₂ Not reported Catalysis, NMR studies
4-Chloro-N-methylpyridine-2-carboxamide HCl C₇H₈Cl₂N₂O 207.06 Pyridine, -Cl, -CONHCH₃ Not reported Drug discovery
4-Hydroxypiperidine hydrochloride C₅H₁₂ClNO 137.61 Piperidine, -OH Not reported Solubility modifiers

Key Findings and Implications

Stereochemistry Matters : The (2S,4R) configuration of this compound is critical for its biological activity, as mirror-image isomers (e.g., 2S,4S) exhibit distinct physicochemical properties .

Substituent Effects : Replacing -OH with -OCH₃ or -N(CH₃)₂ alters lipophilicity and solubility, impacting drug metabolism and target engagement .

Ring Size and Aromaticity : Piperidine derivatives offer conformational flexibility, while pyridine-based analogues leverage aromaticity for enhanced binding .

Biological Activity

4-Hydroxypyrrolidine-2-carboxamide hydrochloride, a chiral compound with the molecular formula C5_5H11_{11}ClN2_2O2_2 and a molecular weight of approximately 166.60 g/mol, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is a derivative of pyrrolidine, characterized by its five-membered nitrogen-containing heterocycle, which contributes to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate biochemical pathways by either inhibiting or activating certain enzymes, leading to therapeutic effects in various conditions, particularly in antiviral and anticancer treatments. Its stereochemistry plays a crucial role in determining its binding affinity to biological targets, influencing its efficacy and specificity.

Biological Applications

The compound has been studied for several applications:

  • Enzyme Mechanisms : It is utilized in research to understand enzyme mechanisms and protein-ligand interactions due to its chiral nature, which allows it to fit into active sites effectively.
  • Pharmaceutical Development : As an intermediate in the synthesis of pharmaceutical agents, it has potential applications in developing antiviral and anticancer drugs .
  • Industrial Use : In addition to its medicinal applications, it serves as a chiral building block in organic synthesis and as a catalyst in various industrial processes.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC5_5H11_{11}ClN2_2O2_2166.60 g/molChiral compound with significant biological activity
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochlorideC5_5H11_{11}ClN2_2O2_2166.60 g/molSpecific stereochemistry affecting biological activity
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochlorideC5_5H11_{11}ClN2_2O2_2166.60 g/molDifferent stereochemical configuration
4-PyrrolidinoneC4_4H7_7NO85.10 g/molLacks carboxamide functionality
N-MethylpyrrolidineC6_6H13_{13}N99.17 g/molMethylated nitrogen heterocycle

The uniqueness of this compound lies in its chiral nature and specific functional groups that contribute to its biological activity, distinguishing it from other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antiviral Activity : Research indicates that this compound may enhance the efficacy of antiviral agents by modulating enzyme activities related to viral replication.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression.
  • Protein-Ligand Interactions : The compound's ability to influence protein-ligand interactions has been documented, suggesting its role as a valuable tool for studying complex biochemical processes .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Hydroxypyrrolidine-2-carboxamide hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer: Stereoselective synthesis methods, such as catalytic asymmetric hydrogenation or chiral pool strategies, are recommended. The compound's stereochemistry [(2S,4R)] requires precise control of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) to minimize racemization. Analytical validation via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee) ≥95% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of 1H^1H- and 13C^13C-NMR (to confirm stereochemistry and functional groups), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration determination) is critical. The SMILES notation (C1C(CNC1C(=O)N)O.Cl ) and InChI key (OICPVUAPEGFLSK-HJXLNUONSA-N) provided in structural databases can guide spectral interpretation .

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer: Standardize solubility testing using the shake-flask method at controlled pH (e.g., 1.2, 4.5, 6.8) and temperatures (25°C–37°C). Cross-validate results with HPLC quantification to resolve contradictions arising from impurities or polymorphic forms. Note that experimental data may vary due to hygroscopicity, as the compound’s safety data sheet (SDS) is unavailable .

Advanced Research Questions

Q. How can researchers mitigate racemization during large-scale synthesis of this compound?

  • Methodological Answer: Implement low-temperature reaction steps (<0°C) and chiral auxiliaries to stabilize the transition state. Monitor reaction progress via inline FTIR or Raman spectroscopy to detect early racemization. Post-synthesis, employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to enhance enantiomeric purity, as suggested by similar pyrrolidine derivatives .

Q. What experimental protocols are recommended for assessing the compound’s stability under thermal and hydrolytic stress?

  • Methodological Answer: Conduct accelerated stability studies:

  • Thermal stress: Heat samples at 40°C–60°C for 14 days, analyzing degradation via UPLC-MS/MS.
  • Hydrolytic stress: Expose to aqueous buffers (pH 1–9) at 37°C for 48 hours.
    Quantify degradation products using impurity reference standards (e.g., related compounds in pyrrolidine-based pharmaceuticals) .

Q. How can researchers validate quantitative methods for this compound in complex biological matrices?

  • Methodological Answer: Develop a validated LC-MS/MS method with the following parameters:

  • Linearity: 1–1000 ng/mL (R2^2 ≥0.99).
  • Precision/Accuracy: ≤15% RSD for intra-/inter-day variability.
  • Matrix effects: Evaluate using post-column infusion in plasma or tissue homogenates.
    Cross-reference kinetic analysis approaches from analogous compounds (e.g., hydroxyzine hydrochloride dissolution studies) .

Q. What computational modeling approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer: Use density functional theory (DFT) to model the compound’s interaction with transition metals (e.g., Pd or Ru catalysts). Input the InChI string (InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1) to simulate stereoelectronic effects. Compare with experimental kinetics to refine catalytic cycles .

Q. How to profile unknown impurities in this compound batches?

  • Methodological Answer: Employ hyphenated techniques (e.g., LC-TOF/MS) with high-resolution mass accuracy (<5 ppm). Compare fragmentation patterns with databases (e.g., PubChem CID 67937893) and synthesize suspected impurities (e.g., dehydroxylated or decarboxylated analogs) for spiking studies .

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